Cotrimoxazole

Catalog No.
S545907
CAS No.
8064-90-2
M.F
C24H29N7O6S
M. Wt
543.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cotrimoxazole

CAS Number

8064-90-2

Product Name

Cotrimoxazole

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C24H29N7O6S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13)

InChI Key

WZRJTRPJURQBRM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Solubility

Soluble in DMSO

Synonyms

Abactrim, Bactifor, Bactrim, Biseptol, Biseptol 480, Biseptol-480, Biseptol480, Centran, Centrin, Co Trimoxazole, Co-Trimoxazole, Cotrimoxazole, Drylin, Eslectin, Eusaprim, Insozalin, Kepinol, Kepinol Forte, Lescot, Metomide, Oriprim, Septra, Septrin, Sulfamethoxazole Trimethoprim Combination, Sulfamethoxazole-Trimethoprim Combination, Sulprim, Sumetrolim, TMP SMX, TMP-SMX, Trimedin, Trimethoprim Sulfamethoxazole, Trimethoprim Sulfamethoxazole Combination, Trimethoprim, Sulfamethoxazole Drug Combination, Trimethoprim-Sulfamethoxazole, Trimethoprim-Sulfamethoxazole Combination, Trimethoprimsulfa, Trimezole, Trimosulfa

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Description

The exact mass of the compound Cotrimoxazole is 543.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618652. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2C8 Inhibitors - Trimethoprim. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prophylaxis in HIV/AIDS

One of the most significant research applications of cotrimoxazole is as prophylaxis (preventive therapy) in individuals living with HIV/AIDS. These individuals have weakened immune systems, making them susceptible to opportunistic infections caused by various bacteria, fungi, and protozoa. Research has shown that cotrimoxazole effectively reduces morbidity (illness) and mortality (death) from these infections []. Studies conducted in Africa demonstrated a significant decrease in hospital admissions and mortality among HIV-positive adults and children receiving cotrimoxazole prophylaxis [, ].

Understanding Antibiotic Resistance

Another crucial area of research involving cotrimoxazole is the study of antibiotic resistance. The widespread and sometimes inappropriate use of antibiotics has led to the emergence of resistant bacterial strains. Research studies investigate the development of resistance to cotrimoxazole among various pathogens. This information is vital for informing treatment guidelines and developing strategies to combat antibiotic resistance [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

543.19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Livertox Summary

Sulfamethoxazole with trimethoprim is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents; Anti-Infective Agents, Urinary; Antimalarials
Co-trimoxazole has been used in the treatment of gonorrhea caused by penicillinase-producing Neisseria gonorrhoeae. Although other anti-infective agents are generally recommended by the US Centers for Disease Control and many clinicians for the treatment of urogenital or anorectal infections caused by penicillinase-producing Neisseria gonorrhoeae, co-trimoxazole may be effective for the treatment of pharyngeal infections caused by penicillinase-producing Neisseria gonorrhoeae Although clinical experience is limited, oral co-trimoxazole may also be effective as an alternative to currently recommended regimens for the treatment of acute sexually transmitted epididymitis caused by penicillinase-producing Neisseria gonorrhoeae.
Trimethoprim/sulfamethoxazole is an alternative to tetracycline in cholera. This combination is recommended in isosporiasis (Isospora belli).
Trimethoprim/sulfamethoxazole may be useful in serious infections, including meningitis, osteomyelitis, bacteremia, and endocarditis, caused by susceptible gram-negative bacteria when other antibacterial agents are ineffective or not tolerated. Of particular note, gram-negative bacillary meningitis caused by organisms only moderately susceptible to third generation cephalosporins (eg, Enterobacter cloacae, Serratia marcescens) or resistant to these antibiotics (Acinetobacter, Pseudomonas cepacia) may be candidates for trimethoprim/sulfamethoxazole therapy if the organisms are susceptible. This combination may be an effective alternative to ampicillin (or penicillin G) with or without an aminoglycoside for the treatment of meningitis and bacteremia caused by Listeria monocytogenes. Trimethoprim/sulfamethoxazole may be useful for the treatment of infective endocarditis caused by Coxiella burnetii. In a double-blind, randomized, prospective study, intravenous trimethoprim/sulfamethoxazole (640 mg/3200 mg daily) was shown to be as effective as vancomycin in the treatment of serious methicillin-resistant Staphylococcus aureus infections, including bacteremias, endocarditis, septic arthritis, and osteomyelitis. The details of this study have not been published, however, and some consultants expressed concern about the use of trimethoprim/sulfamethoxazole in deep-seated staphylococcal infections (eg, endocarditis) because this combination may only be bacteriostatic against this organism. Currently, each of these indications is considered investigational.
Trimethoprim/sulfamethoxazole or ciprofloxacin is the therapy of choice for acute and chronic prostatitis. Chronic prostatitis requires a prolonged course of therapy ... Trimethoprim alone and possibly carbenicillin indanyl are other alternatives for chronic prostatitis.
Trimethoprim-sulfamethoxazole is effective for acute exacerbations of chronic bronchitis. Administration ... of sulfamethoxazole plus ... trimethoprim twice a day appears to be effective in decreasing fever, purulence and volume of sputum, and sputum bacterial count. The microorganisms involved were Haemophilus influenzae and Streptococcus pneumoniae.
Treatment of uncomplicated lower urinary tract infections with trimethoprim-sulfamethoxazole is often highly effective, even when the infecting agent is resistant to the sulfonamides alone. A dose of ... sulfamethoxazole plus ... trimethoprim every 12 hours for 10 days produces cure in the vast majority of cases.
Combined actions of the 2 agents result in a synergistic action against many microorganisms. Is active against many gram-positive and gram-negative bacteria as well as certain other organisms. Indications include urinary tract infections, acute otitis media, acute exacerbations of chronic bronchitis, shigellosis, Pneumocystis carinii pneumonitis, and the treatment of travelers' diarrhea in adults due to susceptible strains of enterotoxigenic Escherichia coli. Is also useful in a number of other infections including prostatic infections.
Sulfamethoxazole and trimethoprim combination is indicated in the treatment of urinary tract infections caused by Escherichia coli, Klebsiella species, Enterobacter species, Proteus mirabilis, Proteus vulgaris, and Morganella mortanii.
Sulfamethoxazole and trimethoprim is not indicated for prophylaxis or prolonged therapy in otitis media ... /and/ should not be used in the treatment of Group A beta-hemolytic streptococcal tonsillopharyngitis since it may not eradicate streptococci and therefore may not prevent sequelae such as rheumatic fever.
Sulfamethoxazole and trimethoprim combination is indicated in adults in the treatment of acute exacerbations of chronic bronchitis caused by Haemophilus influenzae or Streptococcus pneumoniae.
Sulfamethoxazole and trimethoprim combination is indicated in the treatment of enterocolitis caused by Shigella flexneri and Shigella sonnei.
Sulfamethoxazole and trimethoprim combination is indicated in children in the treatment of acute otitis media caused by Haemophilus influenzae or Streptococcus pneumoniae.
Sulfamethoxazole and trimethoprim combination is indicated as a primary agent in the treatment of Pneumocystis carinii pneumonia in immuno-compromised patients, including patients with acquired immuno-deficiency syndrome.
The clinical efficacy and safety of TMP-SMX was compared with pentamidine in the therapy of Pneumocystis carinii pneumonia in patients with AIDS. TMP-SMX (TMP, 20 mg/kg/day plus SMX, 100 mg/kg/day) was compared with pentamidine (4 mg/kg/day), both administered intravenously for 21 days in a prospective randomized treatment trial of 163 patients diagnosed with Pneumocystis carinii pneumonia between November 1984 and May 1988. Ninety two evaluable patients received TMP-SMX as initial therapy; 68 received pentamidine. Failure to complete therapy was common. Of those receiving TMP-SMX, 39 (42%) required change in therapy because of failure to respond, and an additional 31 (34%) because of drug toxicity. This compared with 27 (40%; p =0.733) and 17 (25%; p = 0.235), respectively, in the pentamidine-treated group. The overall survival rates were similar in the two groups, 62 out of 92 (67%) initially administered TMP-SMX versus 50 out of 68 (74%) initially administered pentamidine (p = 0.402). The survival rates for patients requiring a change in therapy because of failure to respond was 46% (18 out of 39) fo the TMP-SMX group compared with 56% (15 out of 27) for the pentamidine group. When a change in therapy was made because of toxicity, survival rates were 97% (30 out of 31) for those receiving TMP-SMX versus 94% (16 out of 17) for those receiving pentamidine. TMP-SMX and pentamidine are of equivalent efficacy as initial therapies for Pneumocystis carinii pneumonia in patients with AIDS.
The important role of chemoprophylaxis for the prevention of Pneumocystis carinii pneumonia in human immunodeficiency virus type 1 (HIV)-infected patients is undisputed. The most cost-effective regimen, however, is unknown. Low-dose, intermittent therapy with the combination of trimethoprim and sulfamethoxazole used to prevent Pneumocystis carinii pneumonia in HIV-infected patients was reviewed. During a total of 202 months of primary prophylaxis in 32 patients and 319 months of secondary prophylaxis in 35 patients, Pneumocystis carinii pneumonia was diagnosed only once. More than 80% of patients were receiving zidovudine concomitantly. Adverse reactions to trimethoprim-sulfamethoxazole occurred in 31% and 52% of those receiving primary or secondary prophylaxis, respectively. When those patients who were considered ineligible to receive trimethoprim-sulfamethoxazole prophylaxis (principally based on a prior adverse drug reaction) are also factored in, then approximately 50% of HIV-infected patients are candidates for long-term trimethoprim-sulfamethoxazole prophylaxis. The projected cost savings of this prophylaxis regimen, compared with those currently recommended by the US Public Health Service, are enormous.
Twice daily trimethoprim-sulfamethoxazole has been shown to be effective in the treatment of acute otitis media except that caused by group A beta-streptococci.
Antimicrobial drugs that can be taken orally are needed for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome (AIDS). Preliminary data indicate that dapsone with trimethoprim may be an effective alternative to trimethoprim-sulfamethoxazole, which is frequently toxic. In a double-blind trial, 60 patients with AIDS and mild to moderately severe first episodes of Pneumocystis carinii pneumonia (partial pressure of oxygen in arterial blood, greater than 60 mm Hg while breathing room air) were randomly assigned to 21 days of treatment with either trimethoprim-sulfamethoxazole (20 and 100 mg/kg of body wt per day, respectively) or trimethoprim-dapsone (20 mg/kg per day and 100 mg/day). In patients with AIDS, oral therapy with trimethoprim-sulfamethoxazole and with trimethoprim-dapsone are equally effective for mild to moderate first episodes of Pneumocystis carinii pneumonia, but with trimethoprim-dapsone there are fewer serious adverse reactions than with trimethoprim-sulfamethoxazole.
In a prospective study of low-dose antibacterial prophylaxis of childhood urinary tract infection, co-trimoxazole and trimethoprim have been compared for efficacy in preventing urinary tract infection, for their effect on the rectal flora and for secular selection of trimethoprim-resistant organisms. Between 1979 and 1986 334 children who had proven infection of an unobstructed urinary tract complied in a regimen of low-dose prophylaxis together with measures to eliminate residual urine for at least 6 months. Of these children, 167 had vesico-ureteric reflux and 27 had renal scarring. There was no difference between the two drugs in compliance, which was very good, or in the occurrence of side-effects, which were minimal. Recurrence rates of further infection were 1 per 22 child yr for the 226 children receiving cotrimoxazole and 1 per 18 child yr for the 108 receiving trimethoprim. All but one of these urinary pathogens were resistant to trimethoprim and reinfection of the urinary tract generally occurred following lapses in attention to complete bladder emptying. Neither a secular increase in recurrent infections during this period, nor a significant change in the proportions of trimethoprim-resistant fecal coliform organisms, was observed. Trimethoprim and co-trimoxazole appeared to be equally effective prophylactic agents.
Cyclophosphamide has proved to be the most effective therapy for Wegener's granulomatosis, but mortality remains high at many medical centers, and the necessity for giving this toxic agent for many years to prevent relapses remains a major problem. Successful treatment of this disease with sulfamethoxazole-trimethoprim has been reported and experience in a series of ten patients confirms its effectiveness. Nine patients are in remission, and the condition of one patient improved. Relapses occurred in four patients after intervals of remission ranging from four to 30 months, but responded to increased doses of trimethoprim in two patients, while two patients required resumption of therapy with cytotoxic agents. Although the effects of sulfamethoxazole-trimethoprim are suppressive rather than curative, its use represents a major advance in treatment of Wegener's granulomatosis, permitting successful treatment of many patients without high toxic doses of cyclophosphamide and prednisone.
TMP-SMZ has traditionally been employed as an oral formulation for infections in ambulatory pediatric patients. However, therapeutic concn of trimethoprim and sulfamethoxazole in serum and CSF are more consistently attained after intravenous administration. Serum half-life increases with the age of the child, and few significant toxic effects are observed with intravenous administration. Either the necessity to optimize bioavailability because of the underlying seriousness of disease or a desire to avoid other drugs that may be responsible for adverse reactions or hypersensitivity should direct the clinician to administer an intravenous preparation. Serious pediatric infections that might warrant the consideration of intravenous TMP-SMZ include shigellosis, salmonellosis, typhoid fever, nocardiosis, gram-negative bacillary septicemia or meningitis, and infections due to Pneumocystis carinii and malarial parasites. Infections due to Listeria will respond to TMP-SMZ, and infections due to Citrobacter diversus, Acinetobacter species, Pseudomonas cepacia, and Flavobacterium meningosepticum are especially susceptible to TMP-SMZ.
Chancroid is linked to the spread of human immunodeficiency virus type 1 (HIV-1) in East Africa. Effective, easily administered therapy is a priority for the control of Haemophilus ducreyi. The efficacy of a single oral dose of fleroxacin, 400 mg, was compared to a 3 day oral course of TMP-SMZ, 160/800 mg, twice daily for the treatment of chancroid in 98 HIV-1-seronegative men in Nairobi, Kenya. No differences were noted between the two groups with respect to demographic characteristics, sexual behavior, and clinical characteristics. Culture-proven failure occurred in 1 (3%) of 36 fleroxacin-treated patients and in 11 (30%) of 37 TMP-SMZ treated patients (p = 0.005). Fleroxacin, as a single oral dose, is an effective treatment for culture proven chancroid in patients who are HIV-1 seronegative. TMP-SMZ is no longer predictably effective due to the recent emergence of resistance to both sulfonamides and to trimethoprim.
The outpatient management of patients infected with human immunodeficiency syndrome is reviewed. Patients with CD4+ cell counts of greater than 5X10+8/l (500/cu mm) require no specific intervention except vaccination against influenza, pneumococcus, and possibly hepatitis B. They should have a follow-up examination every 3 to 6 mo. Because of its success in preventing the progression of the disease, zidovudine, 100 mg five times per day, is recommended for patients with CD4+ cell counts of less than 5X10+8/l (500/cu mm). During this stage of the disease, a patient should be seen every 1 to 3 mo and monitored for drug toxicity and disease progression. Patients with CD4+ counts of less than 2X10+8/l (200/cu mm) are at high risk of developing Pneumocystis carinii pneumonia. Prophylaxis with oral trimethoprim-sulfamethoxazole (one double-strength tablet three times weekly) or dapsone (100 mg three times weekly) is recommended. Treatment costs for the patient with CD4+ cells less than 5X10+8/l (500/cu mm) are at least $3000 per year.
Pneumocystis carinii pneumonia is a major cause of morbidity and the leading cause of death in patients with the acquired immunodeficiency syndrome. The prevention of the occurrence and recurrence of Pneumocystis carinii pneumonia is a cornerstone in the treatment of patients infected with the human immunodeficiency virus. There are few studies comparing Pneumocystis carinii pneumonia prophylactic regimens. The efficacy of three regimens for prophylaxis against Pneumocystis carinii pneumonia was assessed in a retrospective chart review of 211 human immunodeficiency virus infected patients at risk for the disease. Over the course of the 2 yr study period, 133 patients were prescribed trimethoprim-sulfamethoxazole (one double-strength tablet twice a day, thrice weekly) for a mean of 7.4 mo (range, 1 to 25 mo). Seventy-seven patients received dapsone (50 mg daily) for a mean of 5.7 mo (range, 1 to 23 mo), and 125 patients received aerosolized pentamidine (300 mg via nebulizer once monthly) for a mean of 9.3 mo (range, 1 to 21 mo). The majority of patients (62%) received primary prophylaxis; 38% had one or more previous episodes of Pneumocystis carinii pneumonia; and 73% were receiving concomitant antiretroviral therapy. Pneumocystis carinii pneumonia did not develop in any patient receiving trimethoprim-sulfamethoxazole in 981 patient-months. Five patients receiving dapsone for 437 patient-months and 17 patients receiving aerosolized pentamidine for 1166 patient-months developed Pneumocystis carinii pneumonia. Fifty six percent of the trimethoprim-sulfamethoxazole group and 55% of the dapsone group changed drug due to adverse reactions, while only 2% in the aerosolized pentamidine group required drug change. It was concluded that despite its adverse reaction profile, trimethoprim-sulfamethoxazole is the most effective agent to prevent the occurrence and recurrence of Pneumocystis carinii pneumonia.
The results of a retrospective chart review of 233 patients with acquired immunodeficiency syndrome AIDS who received either co-trimoxazole sulfamethoxazole, combination, trimethoprim or pentamidine prophylaxis for Pneumocystis carinii pneumonia and the occurrence of cerebral toxoplasmosis, are presented. Toxoplasma antibodies were detected in 54 23.2% patients, and 11 4.7% were diagnosed as having cerebral toxoplasmosis. At the time of diagnosis 6 patients were receiving pentamidine, 2 had refused medication, and 3 were new presentations of HIV-related disease. None of those receiving co-trimoxazole had cerebral toxoplasmosis. It was concluded that co-trimoxazole alone may be an effective prophylactic agent against cerebral toxoplasmosis as well as Pneumocystis carinii pneumonia.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EE - Combinations of sulfonamides and trimethoprim, incl. derivatives
J01EE01 - Sulfamethoxazole and trimethoprim

Mechanism of Action

Trimethoprim/sulfamethoxazole ... inhibits sequential steps in the synthesis of tetrahydrofolic acid, an essential metabolic cofactor in the bacterial synthesis of purines, thymidine, glycine, and methionine. Sulfonamides, including sulfamethoxazole, are structural analogues of para-aminobenzoic acid and block the synthesis of dihydropteroic acid, the immediate precursor of dihydrofolic acid, from para-aminobenzoic acid and peridine. Trimethoprim subsequently acts to inhibit the reduction of dihydrofolic acid to the metabolically active tetrahydrofolic acid by the enzyme, dihydrofolate reductase. The most important consequence of this sequential enzymatic inhibition appears to be the interruption of thymidine synthesis.
The synergistic interaction between sulfonamide and trimethoprim is thus predictable from their respective mechanisms. There is an optimal ratio of the concentrations of the two agents for synergism, and this is equal to the ratio of the minimal inhibitory concentrations of the drugs acting independently. While this ratio varies for different bacteria, the most effective ratio for the greatest number of microorganisms is 20 parts of sulfamethoxazole to one part of trimethoprim. The combination is formulated to achieve a sulfamethoxazole concentration in vivo 20 times greater than that of trimethoprim. ... The pharmacokinetic properties of the sulfonamide chosen to be in combination with trimethoprim are important, since relative constancy of the concentrations of the two compounds in the body is desired.
Trimethoprim/sulfamethoxazole is active in vitro against a variety of gram-negative and gram-postive bacteria. Among aerobic gram-negative enteric bacteria, Escherichia coli, Proteus mirabilis, Salmonella (including Salmonella typhi), Shigella, and Citrobacter are very susceptible. Indole-positive Proteus, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, Providencia stuartii are moderately susceptible.
An immunoassay was developed for the detection of sulfamethoxazole reactive IgE antibodies in the sera of patients who experienced life threatening anaphylactic reactions following the ingestion of co-trimoxazole (trimethoprim and sulfamethoxazole). Patients who had significant levels of sulfamethoxazole reactive IgE antibodies in their sera did not have IgE antibodies that reacted with trimethoprim-Sepharose. Inhibition experiments with a number of sulfonamides to determine the fine structural specificities of the sulfamethoxazole reactive IgE antibodies in three patients revealed that sulfamethoxazole and, depending on the serum, sulfamerazine and sulfamethizole, were the most potent inhibitors of IgE binding, whereas the parent sulfonamide, sulfanilamide, was a very poor inhibitor. From a detailed examination of structure-activity relationships, we concluded that the 5-methyl-3-isoxazolyl group on the sulfamethoxazole molecule was the allergenic determinant for all three patients with the 5-methyl group being particularly important for IgE antibody recognition. The assays for the detection of IgE antibodies to sulfamethoxazole and trimethoprim should prove useful for the diagnosis of immediate hypersensitivity to co-trimoxazole and perhaps for monitoring drug therapy in AIDS patients where a high incidence of adverse reactions to co-trimoxazole has been reported.

Other CAS

8064-90-2

Wikipedia

Trimethoprim/sulfamethoxazole

Drug Warnings

Trimethoprim-sulfamethoxazole should not be used to treat streptococcal pharyngitis, since it does not eradicate the microorganism.
Since serious reactions such as the Stevens-Johnson syndrome have occurred in some individuals, therapy should be discontinued at the first appearance of skin rash or other adverse effects.
May increase the action of warfarin and phenytoin.
Should not be used in pregnancy at term or during the nursing period.
For more Drug Warnings (Complete) data for TRIMETHOPRIM/SULFAMETHOXAZOLE (13 total), please visit the HSDB record page.

Biological Half Life

The half-lives of trimethoprim and sulfamethoxazole are approximately 11 and 10 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Sulfamethoxazole content of drug tablets, solutions, and ointments is determined by reverse phase LC using tenary aqueous mobile phase, UV detection at 254 nm, and sulfadimethoxine as internal standard.
HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF TRIMETHOPRIM & SULFONAMIDE COMBINATION IN PHARMACEUTICALS; SPECTROPHOTOMETRY AT 230 NM.

Clinical Laboratory Methods

Trimethoprim and sulfamethoxazole concn in serum and urine are measured by HPLC.
A simple and rapid method is developed for the analysis of sulfamethoxazole in human plasma and urine by HPLC. It involves minimal sample preparation and single wavelength monitoring. The detection limit of the method is 0.1 ug/ml, and covers the entire concn range normally encountered therapeutically.

Storage Conditions

Co-trimoxazole concentrate for injection should be stored at 15-30 °C and should not be refrigerated. Oral suspensions of the drug should be stored in tight, light resistant containers at 15-25 or 15-30 °C, depending on the formulation (the manufacturer's recommendations should be followed), and the tablets should be stored in well-closed, light-resistant containers at 15-30 °C.

Interactions

Concomitant administration of trimethoprim or trimethoprim/sulfamethoxazole with methotrexate may increase bone marrow suppression, probably as an additive antifolate effect.
/Oral/ antidiabetic agents, may be displaced from protein binding sites and/or their metabolism may be inhibited by some sulfonamides, resulting in increased or prolonged effects and/or toxicity; dosage adjustments may be necessary during and after sulfonamide therapy. /Sulfonamides/
Concurrent use of bone marrow depressants with sulfonamides may increase the leukopenic and/or thrombocytopenic effects; if concurrent use is required, close observation for myelotoxic effects should be considered. /Sulfonamides/
Concurrent long-term use of sulfonamides /and estrogen-containing oral contraceptives/ may result in reduced contraceptive reliability and increased incidence of breakthrough bleeding. /Sulfonamides/
For more Interactions (Complete) data for TRIMETHOPRIM/SULFAMETHOXAZOLE (21 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Zunza M, Gray DM, Young T, Cotton M, Zar HJ. Isoniazid for preventing tuberculosis in HIV-infected children. Cochrane Database Syst Rev. 2017 Aug 29;8:CD006418. doi: 10.1002/14651858.CD006418.pub3. Review. PubMed PMID: 28850172; PubMed Central PMCID: PMC5618450.
2: Ruzagira E, Baisley K, Kamali A, Biraro S, Grosskurth H; Working Group on Linkage to HIV Care. Linkage to HIV care after home-based HIV counselling and testing in sub-Saharan Africa: a systematic review. Trop Med Int Health. 2017 Jul;22(7):807-821. doi: 10.1111/tmi.12888. Epub 2017 May 22. Review. PubMed PMID: 28449385.
3: Cherazard R, Epstein M, Doan TL, Salim T, Bharti S, Smith MA. Antimicrobial Resistant Streptococcus pneumoniae: Prevalence, Mechanisms, and Clinical Implications. Am J Ther. 2017 May;24(3):e361-e369. doi: 10.1097/MJT.0000000000000551. Review. PubMed PMID: 28430673.
4: Seng P, Amrane S, Million M, Stein A. Old antimicrobials and Gram-positive cocci through the example of infective endocarditis and bone and joint infections. Int J Antimicrob Agents. 2017 May;49(5):558-564. doi: 10.1016/j.ijantimicag.2017.03.004. Epub 2017 Mar 29. Review. PubMed PMID: 28365430.
5: Pichler WJ, Srinoulprasert Y, Yun J, Hausmann O. Multiple Drug Hypersensitivity. Int Arch Allergy Immunol. 2017;172(3):129-138. doi: 10.1159/000458725. Epub 2017 Mar 18. Review. PubMed PMID: 28315874; PubMed Central PMCID: PMC5472211.
6: White PL, Backx M, Barnes RA. Diagnosis and management of Pneumocystis jirovecii infection. Expert Rev Anti Infect Ther. 2017 May;15(5):435-447. doi: 10.1080/14787210.2017.1305887. Epub 2017 Mar 20. Review. PubMed PMID: 28287010.
7: Bienenfeld A, Nagler AR, Orlow SJ. Oral Antibacterial Therapy for Acne Vulgaris: An Evidence-Based Review. Am J Clin Dermatol. 2017 Aug;18(4):469-490. doi: 10.1007/s40257-017-0267-z. Review. PubMed PMID: 28255924.
8: Feldman C, Anderson R, Rossouw T. HIV-related pneumococcal disease prevention in adults. Expert Rev Respir Med. 2017 Mar;11(3):181-199. doi: 10.1080/17476348.2017.1289841. Epub 2017 Feb 21. Review. PubMed PMID: 28228053.
9: Zayyad H, Eliakim-Raz N, Leibovici L, Paul M. Revival of old antibiotics: needs, the state of evidence and expectations. Int J Antimicrob Agents. 2017 May;49(5):536-541. doi: 10.1016/j.ijantimicag.2016.11.021. Epub 2017 Feb 2. Review. PubMed PMID: 28162982.
10: Kaye KS, Gales AC, Dubourg G. Old antibiotics for multidrug-resistant pathogens: from in vitro activity to clinical outcomes. Int J Antimicrob Agents. 2017 May;49(5):542-548. doi: 10.1016/j.ijantimicag.2016.11.020. Epub 2017 Jan 24. Review. PubMed PMID: 28130072.
11: Messiaen PE, Cuyx S, Dejagere T, van der Hilst JC. The role of CD4 cell count as discriminatory measure to guide chemoprophylaxis against Pneumocystis jirovecii pneumonia in human immunodeficiency virus-negative immunocompromised patients: A systematic review. Transpl Infect Dis. 2017 Apr;19(2). doi: 10.1111/tid.12651. Epub 2017 Feb 15. Review. PubMed PMID: 28035717.
12: Biagi F, Biagi GL, Corazza GR. What is the best therapy for Whipple's disease? Our point of view. Scand J Gastroenterol. 2017 Apr;52(4):465-466. doi: 10.1080/00365521.2016.1264009. Epub 2016 Dec 7. Review. PubMed PMID: 27924649.
13: Ishikawa S, Watanabe T, Iino M. Acute septic arthritis of the temporomandibular joint derived from otitis media: a report and review of the English and Japanese literature. Oral Maxillofac Surg. 2017 Mar;21(1):83-85. doi: 10.1007/s10006-016-0604-z. Epub 2016 Dec 5. Review. PubMed PMID: 27917456.
14: Ezzedine K. [What's new in dermatological therapy?]. Ann Dermatol Venereol. 2016 Dec;143 Suppl 3:S37-S42. doi: 10.1016/S0151-9638(18)30048-6. Review. French. PubMed PMID: 29429508.
15: Baker R, Seamon J. BET 1: Trimethoprim-sulfamethoxazole in uncomplicated skin abscess. Emerg Med J. 2016 Dec;33(12):891-892. doi: 10.1136/emermed-2016-206440.1. Review. PubMed PMID: 27864392.
16: Li H, Huang H, He H. Successful treatment of severe Pneumocystis pneumonia in an immunosuppressed patient using caspofungin combined with clindamycin: a case report and literature review. BMC Pulm Med. 2016 Nov 11;16(1):144. Review. PubMed PMID: 27835947; PubMed Central PMCID: PMC5106782.
17: Nakamura I, Nagakura T, Fujita H, Fukusima S, Gonoi T. Nocardia elegans infection: a case report and literature review. Int J Infect Dis. 2017 Jan;54:15-17. doi: 10.1016/j.ijid.2016.10.031. Epub 2016 Nov 5. Review. PubMed PMID: 27826114.
18: Price JR, Guran LA, Gregory WT, McDonagh MS. Nitrofurantoin vs other prophylactic agents in reducing recurrent urinary tract infections in adult women: a systematic review and meta-analysis. Am J Obstet Gynecol. 2016 Nov;215(5):548-560. doi: 10.1016/j.ajog.2016.07.040. Epub 2016 Jul 22. Review. PubMed PMID: 27457111.
19: Hernandez AV, Thota P, Pellegrino D, Pasupuleti V, Benites-Zapata VA, Deshpande A, Penalva de Oliveira AC, Vidal JE. A systematic review and meta-analysis of the relative efficacy and safety of treatment regimens for HIV-associated cerebral toxoplasmosis: is trimethoprim-sulfamethoxazole a real option? HIV Med. 2017 Feb;18(2):115-124. doi: 10.1111/hiv.12402. Epub 2016 Jun 28. Review. PubMed PMID: 27353303.
20: Tattevin P, Mainardi JL. Analysis of the 2015 American and European guidelines for the management of infective endocarditis. Med Mal Infect. 2016 Dec;46(8):406-410. doi: 10.1016/j.medmal.2016.05.008. Epub 2016 Jun 11. Review. PubMed PMID: 27297743.

Explore Compound Types